6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole ring, a triazine ring, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the condensation of 2-aminothiophenol with aromatic aldehydes to form the benzothiazole ring The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to accelerate the reaction rates and improve yields. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring may also play a role in binding to nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles share structural similarities and exhibit similar biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid also contain the triazine ring and are used in various applications.
Uniqueness
What sets 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of benzothiazole and triazine rings, along with chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H14Cl2N6S2 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H14Cl2N6S2/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)32-22-27-17-3-1-2-4-18(17)31-22/h1-12H,(H2,25,26,28,29,30) |
InChI Key |
CTHWLNGSSCMVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.